molecular formula C5H6N2O3 B3059362 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester CAS No. 98876-02-9

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester

Cat. No. B3059362
CAS RN: 98876-02-9
M. Wt: 142.11 g/mol
InChI Key: DOPRIRFMNIINFP-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is a type of compound that falls under the category of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are a key focus, with an emphasis on the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles have been synthesized via methods that form one of the heterocycle’s core bonds . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Scientific Research Applications

Angiotensin II Receptor Antagonism 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester derivatives have been investigated for their role as angiotensin II receptor antagonists. Specifically, compounds like 4-(1-hydroxyalkyl)-imidazole derivatives displayed strong binding affinity to the angiotensin II receptor and inhibited the angiotensin II-induced pressor response. These compounds, particularly the esters, showed potent and long-lasting antagonistic activity, indicating potential applications in hypertension and cardiovascular disorders (Yanagisawa et al., 1996).

Chemical Reactivity Studies The reactivity of oximes derived from 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester has been studied, revealing that alkyl(hetero)aromatic α-hydroxyamino oximes with specific configurations can form various esters. These chemical reactions are crucial for understanding and developing novel synthetic pathways in medicinal chemistry (Nikolaenkova et al., 2019).

Alkylation Studies Research into the alkylation of imidazole-4(5)-carboxylic acid derivatives, including methyl esters, has provided insights into the formation of monoalkylation products and their isomers. This knowledge contributes to the broader understanding of organic synthesis methods and their potential applications in drug design and other areas of chemistry (Dumpis et al., 2003).

Cytochrome c Oxidase Research Syntheses of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which are related to 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester, have been conducted. These compounds serve as potential building blocks for synthesizing active-site model compounds of cytochrome c oxidase, a key enzyme in the electron transport chain, highlighting their relevance in bioenergetics and enzymology (Collman et al., 2000).

Mechanism of Action

While the specific mechanism of action for 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is not mentioned in the retrieved papers, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is not available in the retrieved papers, it is generally advised to handle such compounds with care, avoid skin or eye contact, and ensure adequate ventilation to avoid inhalation of gases or vapors .

properties

IUPAC Name

methyl 4-hydroxy-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-4(8)7-2-6-3/h2,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPRIRFMNIINFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425593
Record name 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester

CAS RN

98876-02-9
Record name 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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